molecular formula C11H10ClNO B064760 4-Chloro-1-(4-cyanophenyl)-1-oxobutane CAS No. 188851-50-5

4-Chloro-1-(4-cyanophenyl)-1-oxobutane

Cat. No.: B064760
CAS No.: 188851-50-5
M. Wt: 207.65 g/mol
InChI Key: ZABYFCCOAMQFMR-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-cyanophenyl)-1-oxobutane is an organic compound with a molecular formula of C11H10ClNO It is a derivative of butanone, where the butanone backbone is substituted with a 4-chloro group and a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 4-cyanobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-cyanophenyl)-1-oxobutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(4-cyanophenyl)-1-oxobutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-cyanophenyl)-1-oxobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific chemical environment. The presence of the chloro and cyanophenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(4-nitrophenyl)-1-oxobutane: Similar structure but with a nitro group instead of a cyano group.

    4-Bromo-1-(4-cyanophenyl)-1-oxobutane: Similar structure but with a bromo group instead of a chloro group.

    4-Chloro-1-(4-methylphenyl)-1-oxobutane: Similar structure but with a methyl group instead of a cyano group.

Uniqueness

4-Chloro-1-(4-cyanophenyl)-1-oxobutane is unique due to the presence of both chloro and cyanophenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

IUPAC Name

4-(4-chlorobutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABYFCCOAMQFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645177
Record name 4-(4-Chlorobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188851-50-5
Record name 4-(4-Chlorobutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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